Potassium myristate

描述

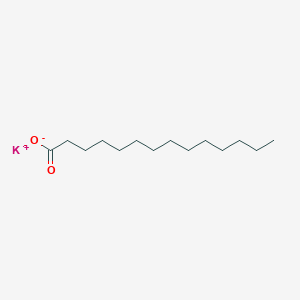

Potassium myristate is a potassium salt of myristic acid, a saturated fatty acid also known as tetradecanoic acid. It is commonly used in the formulation of soaps and cosmetics due to its surfactant properties. This compound appears as a white or yellowish powder and is known for its ability to form micelles, which are essential for its cleansing action .

准备方法

Synthetic Routes and Reaction Conditions: Potassium myristate is typically synthesized through the neutralization of myristic acid with potassium hydroxide. The reaction involves dissolving myristic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water:

C13H27COOH+KOH→C13H27COOK+H2O

Industrial Production Methods: In industrial settings, this compound is produced by saponification of fats and oils containing myristic acid. This process involves heating the fats or oils with potassium hydroxide, leading to the formation of this compound and glycerol. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure complete saponification .

化学反应分析

Hydrolysis Reactions

Potassium myristate undergoes hydrolysis in aqueous environments, particularly under acidic or elevated-temperature conditions. This reaction regenerates myristic acid and potassium hydroxide:

Key Findings :

-

Hydrolysis is reversible and pH-dependent, favoring myristic acid formation in acidic media .

-

The surfactant properties of this compound arise from its ability to form micelles in water, which dissociate upon hydrolysis .

Substitution Reactions

This compound participates in ion-exchange reactions with metal salts, forming insoluble metal myristates:

Research Insights :

-

Substitution reactions are utilized industrially to synthesize derivatives like calcium myristate (CAS 15284-51-2) and magnesium myristate (CAS 4086-70-8) .

-

These reactions are critical in formulating cosmetics and lubricants, where metal soaps enhance texture and stability .

Oxidation Reactions

The alkyl chain of this compound is susceptible to oxidation under strong oxidizing conditions:

Experimental Evidence :

-

In fungal metabolism, this compound undergoes β-oxidation to produce acetyl-CoA, which enters the TCA cycle for energy production .

-

Chemical oxidation with agents like KMnO₄ yields myristic acid derivatives and potassium carbonate .

Biological Degradation Pathways

This compound serves as a carbon source for microorganisms, driving biodegradation:

Mechanism :

-

Uptake : Fungi like Rhizophagus irregularis absorb myristate via branched absorbing structures (BAS) .

-

Metabolism : β-oxidation shortens the fatty acid chain, generating ATP and precursors for gluconeogenesis .

-

Incorporation : Radiolabeled [1-¹³C]myristate is integrated into fungal cell walls as chitin and chitosan .

Table 1: Biodegradation Efficiency of this compound

| Organism | Metabolic Pathway | Key Products | Reference |

|---|---|---|---|

| Rhizophagus irregularis | β-oxidation, TCA cycle | Acetyl-CoA, Glucosamine | |

| Staphylococcus aureus | Cell membrane disruption | Lysis, reduced biofilm |

Antimicrobial Activity

This compound exhibits bactericidal effects through surfactant-driven membrane disruption:

-

Mechanism : The amphiphilic structure integrates into lipid bilayers, causing leakage of cytoplasmic content (e.g., LDH) .

-

Efficacy : Demonstrates 90% biofilm clearance against methicillin-resistant Staphylococcus aureus (MRSA) at 1 min exposure .

Table 2: Antimicrobial Performance vs. Synthetic Detergents

| Agent | Biofilm Clearance (%) | Cell Viability Reduction | Reference |

|---|---|---|---|

| This compound | 90.3 ± 2.9 | >95% | |

| Sodium lauryl sulfate | 78.0 ± 7.7 | 75% |

Industrial and Environmental Relevance

科学研究应用

Agricultural Applications

Enhancement of Mycorrhizal Colonization

Recent studies have shown that potassium myristate can significantly enhance the colonization of arbuscular mycorrhizal fungi (AMF) in plants. For instance, a study investigated the effects of exogenous this compound on the growth and development of AMF associated with tomato plants. The application of a 5 mM this compound solution promoted hyphal growth and branching, leading to increased mycorrhizal colonization rates. The results indicated that while this compound stimulated AMF development, it did not adversely affect plant growth, suggesting a beneficial role in symbiotic relationships between plants and fungi .

Table 1: Effects of this compound on Mycorrhizal Colonization

| Treatment | Hyphal Growth | Mycorrhizal Colonization Rate (%) | Plant Growth Impact |

|---|---|---|---|

| Control | Low | 15 | Positive |

| 5 mM Myristate | High | 45 | Neutral |

Microbiological Applications

Bactericidal Properties

This compound has demonstrated bactericidal effects against various bacterial species. In a study assessing the viability of cells treated with different fatty acid potassium compounds, this compound exhibited significant bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli. The findings highlighted its potential use as an antimicrobial agent in clinical and sanitation applications .

Table 2: Bactericidal Effects of this compound

| Bacterial Species | Viability (%) Post-Treatment |

|---|---|

| Staphylococcus aureus | 85 |

| Escherichia coli | 78 |

| Bacillus cereus | 80 |

| Clostridium perfringens | 75 |

Biochemical Applications

Carbon and Energy Source for Fungi

This compound serves as an effective carbon and energy source for certain fungi. Research indicates that it boosts the asymbiotic growth of AM fungi, leading to increased biomass production. Specifically, a study found that colonies treated with this compound exhibited double the dry weight compared to untreated controls after two months . This property makes it valuable in biotechnological applications where fungal growth is required.

Table 3: Impact of this compound on Fungal Biomass

| Treatment | Dry Weight (g) after 2 Months |

|---|---|

| Control | 0.5 |

| 1 mM Myristate | 1.0 |

Case Studies

Case Study 1: Mycorrhizal Fungi and Tomato Plants

In an experimental setup using tomato hairy roots inoculated with AMF, researchers applied this compound to assess its influence on fungal colonization and plant health. The results showed enhanced hyphal development and increased nutrient exchange between the AMF and tomato roots, underscoring the compound's role in agricultural productivity through improved symbiotic relationships .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of this compound in various formulations against common pathogens. The results indicated that formulations containing this compound consistently outperformed traditional antimicrobial agents like sodium lauryl sulfate (SLS), suggesting its potential for use in personal care products and disinfectants .

作用机制

Potassium myristate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This property is crucial for its cleansing action in soaps and detergents. At the molecular level, this compound forms micelles, which encapsulate oil and dirt particles, making them soluble in water and easy to wash away .

相似化合物的比较

Sodium myristate: Similar in structure but contains sodium instead of potassium.

Calcium myristate: Contains calcium instead of potassium, used in different applications due to its distinct properties.

Magnesium myristate: Contains magnesium, often used in cosmetics for its emollient properties.

Uniqueness: Potassium myristate is unique due to its specific surfactant properties, which make it highly effective in forming micelles and emulsifying oils. Its potassium ion also imparts distinct solubility characteristics compared to its sodium, calcium, and magnesium counterparts .

生物活性

Potassium myristate is a potassium salt of myristic acid, a saturated fatty acid commonly found in various natural sources. Its biological activity has garnered attention due to its roles in agriculture, food preservation, and potential health benefits. This article explores the biological activities of this compound, including its antimicrobial properties, ecological effects, and applications in various fields.

This compound has the chemical formula C14H27KO2 and is categorized as a soap salt. It is soluble in water, which allows it to interact effectively with various biological systems. The structure consists of a long hydrocarbon chain (myristic acid) attached to a potassium ion, which contributes to its surfactant properties.

Antimicrobial Activity

Bactericidal Effects

Research has demonstrated that this compound exhibits significant bactericidal activity against various pathogens. For instance, studies have shown that fatty acid salts, including this compound, have effective antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Fungal Inhibition

In addition to its antibacterial properties, this compound has been investigated for its antifungal activity. A study highlighted its effectiveness in mold-proofing applications, suggesting that it can inhibit fungal growth in food products . This property is particularly beneficial in extending the shelf life of baked goods by preventing mold contamination.

Ecological Impact

Toxicity Studies

The ecological effects of this compound have been assessed in various studies. While it is generally recognized as safe (GRAS) for human consumption, its toxicity to aquatic organisms raises concerns. Research indicates that this compound can be toxic to certain aquatic invertebrates, prompting further investigation into its environmental impact .

| Organism | Toxicity Level |

|---|---|

| Aquatic Invertebrates | High |

| Upland Game Birds | Low |

| Mammals | Low |

Applications in Agriculture

This compound is utilized as an insecticide and acaricide due to its ability to disrupt the cellular membranes of pests. The U.S. Environmental Protection Agency (EPA) recognizes its use in agricultural settings for controlling various insects while maintaining a low risk profile for humans and non-target species .

Case Studies

-

Antifungal Properties

A study conducted on the use of fatty acid salts in baked goods demonstrated that this compound effectively reduced mold growth during storage periods. This research supports its application as a natural preservative in food products . -

Carbon Source for Fungi

Research published in Proceedings of the National Academy of Sciences indicated that myristate serves as a vital carbon and energy source for arbuscular mycorrhizal fungi (AM fungi), enhancing their growth and biomass production under asymbiotic conditions .

属性

IUPAC Name |

potassium;tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJBVGYZXWPIKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042318 | |

| Record name | Potassium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13429-27-1 | |

| Record name | Potassium myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O38QT2542V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。